molecular formula C4H9Cl2N3O B2742335 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 1808587-33-8

4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No. B2742335
CAS RN: 1808587-33-8
M. Wt: 186.04
InChI Key: CDSSUWLVQWLBEB-UHFFFAOYSA-N
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Description

“4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride” is a chemical compound . It is a derivative of pyrazolone, a class of compounds that have a five-membered heterocyclic ring structure with three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Antimicrobial Activity

4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride: has been studied for its potential antimicrobial properties. Compounds derived from the pyrazolone structure have shown activity against a variety of microbial strains. This makes it a valuable candidate for the development of new antimicrobial agents that could be effective in treating infections resistant to current medications .

Anti-inflammatory and Analgesic Effects

The pyrazolone derivatives are known to exhibit anti-inflammatory and analgesic effects. This compound, due to its structural similarity, may be used in the synthesis of new drugs aimed at treating conditions associated with inflammation and pain .

Antitumor Potential

Research indicates that pyrazolone compounds can have antitumor properties. The specific mechanisms by which 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride could exert antitumor effects would be an interesting area for further study, potentially leading to novel cancer therapies .

Antidiabetic Applications

The pyrazolone moiety is present in some antidiabetic medications. As such, 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride could be explored for its utility in managing diabetes, possibly through the modulation of insulin release or glucose metabolism .

Antiviral Research

This compound may also serve as a precursor in the synthesis of antiviral agents. Given the ongoing need for effective treatments against a range of viral infections, the antiviral research applications of this compound are particularly promising .

Sensitizing Agent for Carbohydrate Detection

In analytical chemistry, specifically mass spectrometry, pyrazolone derivatives can be used as sensitizing agents to improve the detection of reducing carbohydrates. This application is crucial for the accurate analysis of mono- and oligosaccharides, which has implications for both research and industry .

Chemical Synthesis and Drug Development

The compound’s structure makes it a versatile intermediate in chemical synthesis. It can be used to create a wide array of pharmacologically active products, contributing to the development of new drugs with various therapeutic applications .

Study of Tautomeric Forms

Due to the presence of nitrogen atoms, compounds like 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride exhibit tautomeric forms. Studying these forms can provide insights into the compound’s reactivity and stability, which is essential for drug design and development .

properties

IUPAC Name

4-amino-5-methyl-1,2-dihydropyrazol-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.2ClH/c1-2-3(5)4(8)7-6-2;;/h5H2,1H3,(H2,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSUWLVQWLBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

CAS RN

1808587-33-8
Record name 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
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